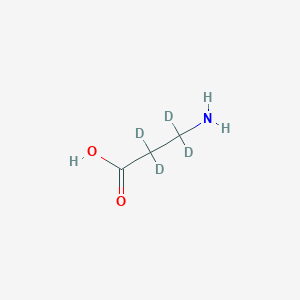
b-Alanine-2,2,3,3-d4
Overview
Description
b-Alanine-2,2,3,3-d4: is a deuterated analog of 3-Aminopropanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Alanine-2,2,3,3-d4 typically involves the deuteration of 3-Aminopropanoic acid. One common method includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Aminopropanoic acid with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, often involving multiple steps of purification such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: b-Alanine-2,2,3,3-d4 can undergo oxidation reactions to form corresponding deuterated carboxylic acids.
Reduction: The compound can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: b-Alanine-2,2,3,3-d4 is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: In biological research, it serves as a tracer to investigate amino acid metabolism and protein synthesis.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the industrial sector, it is utilized in the synthesis of deuterated pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of b-Alanine-2,2,3,3-d4 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated analog. The presence of deuterium atoms affects the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme activities. The compound targets various enzymes and metabolic pathways, allowing researchers to study the dynamics of biochemical processes.
Comparison with Similar Compounds
3-Aminopropanoic acid: The non-deuterated analog.
3-Amino-2,2,3,3-tetradeuteriobutanoic acid: Another deuterated amino acid with a similar structure.
Uniqueness: b-Alanine-2,2,3,3-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in mechanistic studies and as a tracer in metabolic research. The deuterium atoms confer stability and allow for precise tracking in various analytical techniques.
Properties
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Butenedioic acid (2Z)-, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B106879.png)







